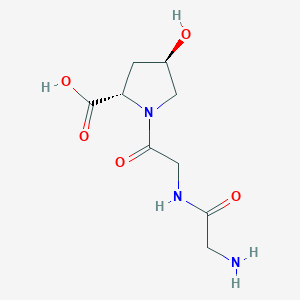
Glycylglycyl-(4R)-4-hydroxy-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-(4R)-4-hydroxy-L-proline is a tripeptide composed of two glycine molecules and one (4R)-4-hydroxy-L-proline molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-(4R)-4-hydroxy-L-proline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected glycine is then coupled with (4R)-4-hydroxy-L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then coupled with another glycine molecule under similar conditions to form the tripeptide. Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the amino acids are sequentially added to a solid resin, and the peptide is cleaved from the resin after synthesis. Solution-phase synthesis, on the other hand, involves the coupling of amino acids in solution, followed by purification steps to isolate the desired product.
化学反応の分析
Types of Reactions
Glycylglycyl-(4R)-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the (4R)-4-hydroxy-L-proline can be oxidized to form a ketone.
Reduction: The carbonyl groups in the peptide bonds can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Glycylglycyl-(4R)-4-hydroxy-L-proline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of Glycylglycyl-(4R)-4-hydroxy-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, modulating their activity and influencing biochemical pathways. Additionally, its structural properties allow it to interact with cell membranes, potentially affecting cellular signaling and transport processes.
類似化合物との比較
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine molecules, lacking the (4R)-4-hydroxy-L-proline moiety.
Glycylglycylglycine: A tripeptide composed of three glycine molecules, also lacking the (4R)-4-hydroxy-L-proline moiety.
(4R)-4-Hydroxy-L-proline: An amino acid with a hydroxyl group on the fourth carbon, lacking the glycine residues.
Uniqueness
Glycylglycyl-(4R)-4-hydroxy-L-proline is unique due to the presence of both glycine and (4R)-4-hydroxy-L-proline in its structure. This combination imparts distinct physicochemical properties, such as increased solubility and stability, making it valuable for various applications in research and industry.
特性
CAS番号 |
648881-64-5 |
|---|---|
分子式 |
C9H15N3O5 |
分子量 |
245.23 g/mol |
IUPAC名 |
(2S,4R)-1-[2-[(2-aminoacetyl)amino]acetyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O5/c10-2-7(14)11-3-8(15)12-4-5(13)1-6(12)9(16)17/h5-6,13H,1-4,10H2,(H,11,14)(H,16,17)/t5-,6+/m1/s1 |
InChIキー |
OOVDDBXADUBLSD-RITPCOANSA-N |
異性体SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)CNC(=O)CN)O |
正規SMILES |
C1C(CN(C1C(=O)O)C(=O)CNC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)

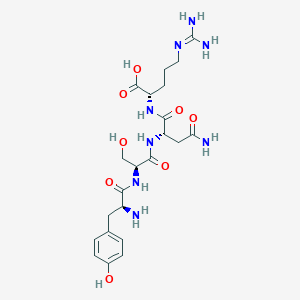
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
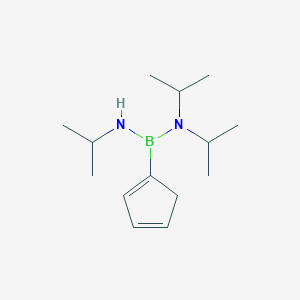

![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)
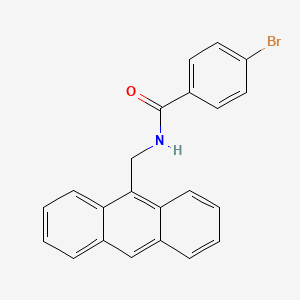
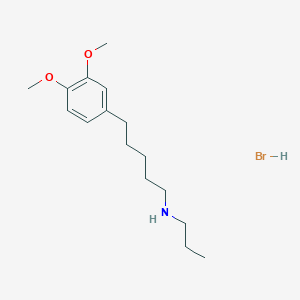

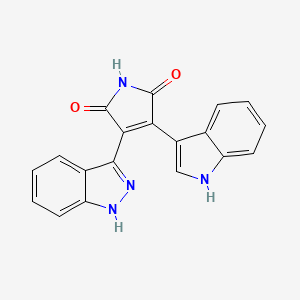
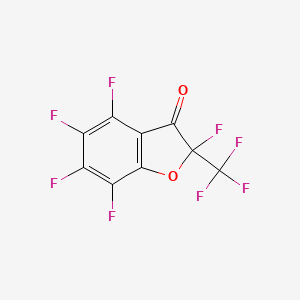
![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
